6-(Chloromethyl)-2-methylbenzo[d]thiazole
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Overview
Description
“6-(Chloromethyl)-2-methylbenzo[d]thiazole” is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
A series of new benzothiazole derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of “6-(Chloromethyl)-2-methylbenzo[d]thiazole” is C9H8ClNS, with an average mass of 197.684 Da and a monoisotopic mass of 197.006592 Da .Chemical Reactions Analysis
Benzothiazoles, including “6-(Chloromethyl)-2-methylbenzo[d]thiazole”, are highly reactive building blocks for organic and organoelement synthesis. They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Scientific Research Applications
- Thiazoles, including 6-(Chloromethyl)-2-methylbenzo[d]thiazole, exhibit antimicrobial effects. These compounds have been investigated for their potential as antibacterial and antifungal agents .
- Some synthesized derivatives of 6-(Chloromethyl)-2-methylbenzo[d]thiazole have demonstrated anti-inflammatory properties comparable to standard drugs like ibuprofen .
- For instance, a specific compound derived from 6-(Chloromethyl)-2-methylbenzo[d]thiazole showed potent effects against prostate cancer cells .
- Examples include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) .
- Thiamine plays a crucial role in energy release from carbohydrates during metabolism and supports normal nervous system function .
Antimicrobial Properties
Anti-Inflammatory Activity
Antitumor and Cytotoxic Effects
Biological Activity in Drug Design
Role in Vitamin B1 (Thiamine)
Chemical Synthesis and Reaction Accelerators
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been reported to exhibit their anti-inflammatory activity through the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives have been reported to interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of pathogenic bacteria .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . This suggests that the compound may have potential antitumor effects.
Action Environment
The compound’s solubility properties suggest that its action and stability may be influenced by the solvent environment .
Safety and Hazards
Future Directions
Thiazole derivatives, including “6-(Chloromethyl)-2-methylbenzo[d]thiazole”, continue to attract great interest from researchers for drug design due to their high biological and pharmacological activity . Future research may focus on further exploring the biological activities of these compounds and developing more effective drugs based on these structures.
properties
IUPAC Name |
6-(chloromethyl)-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMKLAQKGNARFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-2-methylbenzo[d]thiazole |
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